Cas no 77568-66-2 (2,2,2-Trifluoroethanol-D)

2,2,2-トリフルオロエタノール-D(TFE-D)は、重水素化されたトリフルオロエタノールであり、分子式はCF3CD2OHです。この化合物は、通常の2,2,2-トリフルオロエタノールと同様の特性を持ちながら、重水素(D)を導入することでNMR分光法などの分析用途において有利です。高い極性と強い水素結合能力を有し、有機合成や溶媒として利用されます。特に、重水素ラベリングにより分子動力学の研究や反応機構の解明に貢献します。また、安定性が高く、化学反応における同位体効果の研究にも適しています。

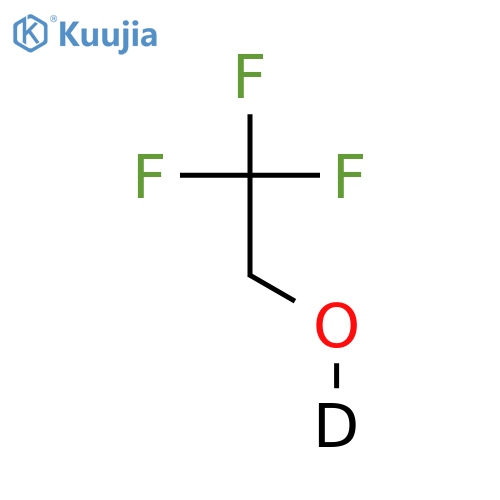

2,2,2-Trifluoroethanol-D structure

商品名:2,2,2-Trifluoroethanol-D

2,2,2-Trifluoroethanol-D 化学的及び物理的性質

名前と識別子

-

- Ethanol-d,2,2,2-trifluoro-

- 2,2,2-TRIFLUOROETHAN(OL-D)

- 2-deuteriooxy-1,1,1-trifluoroethane

- Trifluoroethyl alcohol-OD

- AKOS015912431

- RHQDFWAXVIIEBN-RAMDWTOOSA-N

- SCHEMBL1686172

- DTXSID90482674

- 2,2,2,Trifluoroethanol-OD, 99 atom % D

- d1-trifluoroethanol

- 77568-66-2

- 2,2,2-Trifluoroethanol-d

- 2,2,2,Trifluoroethanol-OD

- 2,2,2-Trifluoroethanol-D

-

- インチ: InChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2/i6D

- InChIKey: RHQDFWAXVIIEBN-RAMDWTOOSA-N

- ほほえんだ: C(C(F)(F)F)O

計算された属性

- せいみつぶんしりょう: 101.01987595g/mol

- どういたいしつりょう: 101.01987595g/mol

- 同位体原子数: 1

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 38.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 20.2Ų

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 密度みつど: 1.387 g/mL at 25 °C(lit.)

- ゆうかいてん: −44 °C(lit.)

- ふってん: 77-80 °C(lit.)

- フラッシュポイント: 85 °F

- 屈折率: n20/D 1.3(lit.)

2,2,2-Trifluoroethanol-D セキュリティ情報

- 危険物輸送番号:UN 1986 3/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 10-20/21/22-41-37/38

- セキュリティの説明: 16-26-36

-

危険物標識:

2,2,2-Trifluoroethanol-D 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T920652-5ml |

2,2,2,Trifluoroethanol-OD |

77568-66-2 | 99% (CP) | 5ml |

¥1,270.80 | 2022-08-31 | |

| TRC | T220520-2.5g |

2,2,2-Trifluoroethanol-D |

77568-66-2 | 2.5g |

$ 225.00 | 2022-06-03 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 426237-5ML |

77568-66-2 | 5ML |

¥1708.79 | 2023-01-17 | |||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 426237-25l |

2,2,2-Trifluoroethanol-D |

77568-66-2 | 25l |

¥4526.35 | 2025-01-07 | ||

| TRC | T220520-5g |

2,2,2-Trifluoroethanol-D |

77568-66-2 | 5g |

$ 415.00 | 2022-06-03 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04079-25ml |

Ethanol-d,2,2,2-trifluoro- |

77568-66-2 | 99% (CP) | 25ml |

¥5278.0 | 2024-07-18 | |

| TRC | T220520-10g |

2,2,2-Trifluoroethanol-D |

77568-66-2 | 10g |

$ 660.00 | 2022-06-03 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 426237-5ML |

2,2,2-Trifluoroethanol-D |

77568-66-2 | 5ml |

¥1870.38 | 2023-12-06 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04079-5ml |

Ethanol-d,2,2,2-trifluoro- |

77568-66-2 | 99% (CP) | 5ml |

¥2248.0 | 2024-07-18 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 426237-25ML |

77568-66-2 | 25ML |

¥4014.84 | 2023-01-17 |

2,2,2-Trifluoroethanol-D 関連文献

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

77568-66-2 (2,2,2-Trifluoroethanol-D) 関連製品

- 132248-58-9(2,2,2-Trifluoroethanol-1,1-d2)

- 77253-67-9([1,1-2H2]-2,2,2-trifluoroetane-1-[2H]ol)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量